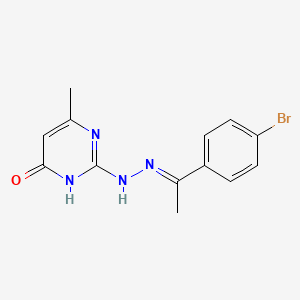![molecular formula C18H25N3O4S B6062055 1-{4-[(1-pyrrolidinylsulfonyl)methyl]benzoyl}-4-piperidinecarboxamide](/img/structure/B6062055.png)
1-{4-[(1-pyrrolidinylsulfonyl)methyl]benzoyl}-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[(1-pyrrolidinylsulfonyl)methyl]benzoyl}-4-piperidinecarboxamide, commonly known as PSB-603, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. PSB-603 is a member of the sulfonyl-containing compounds that have been shown to have various biological activities.
Mecanismo De Acción
PSB-603 is a potent inhibitor of the enzyme carbonic anhydrase II (CAII). CAII is involved in the regulation of acid-base balance and is overexpressed in various types of cancer. By inhibiting CAII, PSB-603 disrupts the pH balance of cancer cells, leading to their death. PSB-603 has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. Inhibition of MMPs by PSB-603 leads to the prevention of cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
PSB-603 has been shown to have various biochemical and physiological effects. In preclinical studies, PSB-603 has been shown to reduce inflammation, inhibit tumor growth, and prevent cancer cell invasion and metastasis. In addition, PSB-603 has been shown to improve lung function in animal models of chronic obstructive pulmonary disease and asthma. PSB-603 has also been shown to reduce the replication of hepatitis C virus and human rhinovirus in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PSB-603 is its potent inhibitory activity against CAII and MMPs. This makes it a valuable tool for studying the role of these enzymes in various diseases. In addition, PSB-603 is stable in solution and can be easily synthesized in large quantities for research purposes. However, one of the limitations of PSB-603 is that it has not been tested in clinical trials, and its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for the study of PSB-603. One area of research is the development of PSB-603 analogs with improved potency and selectivity for CAII and MMPs. Another area of research is the testing of PSB-603 in clinical trials for its potential use in the treatment of various diseases. In addition, PSB-603 could be used in combination with other drugs for synergistic effects. Finally, further studies are needed to investigate the safety and efficacy of PSB-603 in humans.
Métodos De Síntesis
The synthesis of PSB-603 involves the reaction of 4-piperidinecarboxylic acid with 4-[(1-pyrrolidinylsulfonyl)methyl]benzoyl chloride in the presence of a base. The reaction yields PSB-603 as a white solid with a purity of over 98%. The synthesis method has been optimized to produce PSB-603 in large quantities for research purposes.
Aplicaciones Científicas De Investigación
PSB-603 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral activities. PSB-603 has been tested in preclinical studies for its potential use in the treatment of chronic obstructive pulmonary disease, asthma, and other inflammatory diseases. In addition, PSB-603 has been shown to inhibit the replication of hepatitis C virus and human rhinovirus, making it a potential candidate for the treatment of viral infections.
Propiedades
IUPAC Name |
1-[4-(pyrrolidin-1-ylsulfonylmethyl)benzoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c19-17(22)15-7-11-20(12-8-15)18(23)16-5-3-14(4-6-16)13-26(24,25)21-9-1-2-10-21/h3-6,15H,1-2,7-13H2,(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATQUVPWYZKSQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)N3CCC(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-fluorobenzyl)-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6062004.png)
![(2-chloro-4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-ethoxyphenoxy)acetic acid](/img/structure/B6062008.png)
![7-(2,3-dimethoxybenzyl)-2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6062013.png)
![1-(1-{[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6062017.png)
![N-{4-[(3-methoxy-1-piperidinyl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B6062025.png)
![4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B6062033.png)
![N-[(1-ethyl-3-piperidinyl)methyl]-N'-(3-methoxypropyl)-N-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6062048.png)
![1-(4-chlorophenyl)-5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6062049.png)
![N-(5-chloro-2-methoxyphenyl)-3-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)propanamide](/img/structure/B6062053.png)
![5-{[3-(2-chlorophenyl)-1-pyrrolidinyl]methyl}-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B6062062.png)

![4-[(4-methylphenyl)sulfonyl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B6062079.png)
![6-chloro-3-{[4-cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B6062085.png)